molecular formula C17H16F3N3O2 B2855051 (2-Methylpyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034319-07-6

(2-Methylpyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2855051
CAS No.: 2034319-07-6
M. Wt: 351.329
InChI Key: MGVFQOAVHNHWLS-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, a pyridine ring, and a pyrrolidinyl group. The presence of these groups contributes to the unique properties of the compound.


Chemical Reactions Analysis

The synthesis of this compound likely involves a series of chemical reactions, including the introduction of the trifluoromethyl group and the formation of the pyridine and pyrrolidinyl rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the fluorine atom and the pyridine structure, which are thought to result in superior properties compared to traditional phenyl-containing compounds .

Mechanism of Action

Target of Action

Similar compounds have been found to target various enzymes and receptors, influencing their activity and leading to a range of biological effects .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. This can result in changes to cellular processes and pathways .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been found to induce a range of effects at the molecular and cellular level, including changes in gene expression, modulation of enzyme activity, and alterations in cell signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Furthermore, the compound’s efficacy can be influenced by factors such as the patient’s health status, age, and genetic makeup.

Properties

IUPAC Name

(2-methylpyridin-3-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c1-11-14(3-2-6-21-11)16(24)23-8-5-13(10-23)25-15-9-12(4-7-22-15)17(18,19)20/h2-4,6-7,9,13H,5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVFQOAVHNHWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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